Barium sulfide
Description
Historical Context of Barium Sulfide (B99878) Discovery and Early Academic Inquiry
The history of barium sulfide dates back to the early 17th century with the work of Italian alchemist Vincenzo Cascariolo. wikipedia.org In 1603, while attempting to produce gold, Cascariolo heated a mixture of the mineral barite (barium sulfate (B86663), BaSO₄) and charcoal. wikipedia.org This process, a carbothermic reduction, resulted in a material that exhibited persistent luminescence after exposure to light, which became known as "Lapis Boloniensis" or "Bolognian stone". wikipedia.org This accidental discovery marked the first synthesis of a phosphorescent material and sparked early scientific curiosity. wikipedia.orgbionity.com
Early academic inquiry was primarily focused on the luminescent properties of this impure this compound. britannica.com For many years, the nature of this "Bologna stone" was a subject of investigation and fascination. vedantu.com It wasn't until 1774 that Carl Wilhelm Scheele identified that barite contained a new element, but he was unable to isolate it. vedantu.com Humphry Davy later isolated the element barium in 1808. americanelements.com The early synthesis method, using charcoal or flour to reduce barium sulfate, remains the fundamental principle behind modern production, although it has been refined using coke. wikipedia.orgchemeurope.com
Significance of this compound as a Precursor Material in Modern Chemistry and Materials Science
This compound is a pivotal precursor for the synthesis of a wide array of other barium compounds. researchgate.netnih.gov It is the largest-scale manufactured barium compound and serves as the starting point for producing barium carbonate (BaCO₃) and the pigment lithopone, a mixture of zinc sulfide (ZnS) and barium sulfate (BaSO₄). nih.govwikipedia.org The reaction of aqueous solutions of this compound with sodium carbonate or carbon dioxide yields barium carbonate, a key material in various commercial applications. wikipedia.org
In materials science, this compound is recognized for its potential in electronic and optical devices. researchgate.net As an alkaline earth chalcogenide, it is studied for its properties as a short-wavelength emitter for electronic displays. wikipedia.orgchemeurope.com Its large band gap has made it a subject of extensive exploration. researchgate.net Furthermore, it serves as a crucial precursor for advanced materials like the emerging perovskite absorber BaZrS₃. nanoge.org Research has also explored its use in combination with other sulfides, such as copper(I) sulfide, for potential applications in new high-temperature superconductors, photovoltaic materials, and thermoelectrics. mit.edu
Scope and Research Objectives in this compound Studies
Contemporary research on this compound is diverse, spanning from fundamental properties to practical applications. Key areas of investigation include:
Electronic and Optical Properties: A primary focus is on understanding and tuning the electronic and optical characteristics of BaS for applications in optoelectrical technologies. researchgate.net This includes studying its behavior under pressure, which can induce structural phase transitions and alter its electronic properties. researchgate.net Research also investigates the effects of doping BaS with other elements to induce properties like ferromagnetism for spintronics applications. researcher.life
Synthesis Methods: Developing more efficient and environmentally friendly synthesis routes for BaS is a significant research objective. nanoge.org Traditional methods are energy-intensive and produce significant CO₂ emissions. nanoge.org Newer methods, such as solid-state synthesis at lower temperatures and processes using elemental sulfur, are being explored to reduce the environmental impact. nanoge.orgresearcher.life
Phase Diagrams and Thermodynamic Properties: A deeper understanding of the thermodynamic interactions of this compound with other compounds is crucial for developing new materials. mit.edu Research involves determining phase diagrams, such as the BaS-Cu₂S system, to identify new compounds and their properties. mit.edu
Applications in Various Fields: Research continues to explore the application of BaS in diverse sectors. It is used in the leather industry as a depilatory agent and has applications in laboratory research as a reagent or catalyst. Studies also investigate its use in removing sulfates from industrial wastewater. imwa.de
Properties of this compound
| Property | Value |
| Chemical Formula | BaS |
| Molar Mass | 169.39 g/mol |
| Appearance | White solid |
| Density | 4.25 g/cm³ |
| Melting Point | 2,235 °C (4,055 °F; 2,508 K) |
| Crystal Structure | Halite (cubic) |
Data sourced from wikipedia.org
Structure
2D Structure
Properties
CAS No. |
8011-62-9 |
|---|---|
Molecular Formula |
BaS |
Molecular Weight |
169.39 g/mol |
IUPAC Name |
barium(2+);sulfide |
InChI |
InChI=1S/Ba.S/q+2;-2 |
InChI Key |
CJDPJFRMHVXWPT-UHFFFAOYSA-N |
SMILES |
[S-2].[Ba+2] |
Canonical SMILES |
[S-2].[Ba+2] |
Other CAS No. |
50864-67-0 8011-62-9 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
arium hydrogen sulfide barium sulfide |
Origin of Product |
United States |
Structural Elucidation and Crystallographic Analysis of Barium Sulfide
Fundamental Crystal Structures and Polymorphism
Rock-Salt (B1) Structure under Ambient Conditions
Under normal atmospheric conditions, barium sulfide (B99878) crystallizes in the rock-salt (B1) type structure, which is characteristic of many alkaline earth chalcogenides. researchgate.netscispace.com This structure belongs to the cubic crystal system with the space group Fm-3m (No. 225). wikipedia.orgmaterialsproject.org In this arrangement, the barium (Ba²⁺) and sulfur (S²⁻) ions are organized in a face-centered cubic (FCC) lattice, where each ion is octahedrally coordinated with six ions of the opposite charge. wikipedia.orgmaterialsproject.org The Ba-S bond length in this structure is approximately 3.23 Å. materialsproject.org The rock-salt structure of BaS is considered its equilibrium phase at ambient pressure and temperature. researchgate.net
Table 1: Crystallographic Data for Barium Sulfide (B1 Structure)
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Coordination Geometry (Ba²⁺) | Octahedral |
| Coordination Geometry (S²⁻) | Octahedral |
| Ba-S Bond Length | ~3.23 Å |
Data sourced from Materials Project. materialsproject.org
Cesium Chloride (B2) Structure under High Pressure
When subjected to high pressure, this compound undergoes a structural phase transition. researchgate.net Experimental and theoretical studies have consistently shown that at pressures exceeding approximately 6 to 6.5 GPa, BaS transforms from the rock-salt (B1) structure to the cesium chloride (B2) type structure. researchgate.netresearchgate.netaps.orgaps.org The B2 structure is also cubic but belongs to the space group Pm-3m. In this configuration, each ion is surrounded by eight ions of the opposite charge in a cubic coordination geometry. This transition is accompanied by a significant volume decrease of about 13.7%. researchgate.netresearchgate.net The B2 phase remains stable up to very high pressures, with studies indicating its persistence up to at least 89.0 GPa. aps.orgaps.org
Discovery and Characterization of Metastable Polymorphs
In addition to the stable B1 and high-pressure B2 phases, research has explored the existence of metastable polymorphs of this compound. researchgate.netresearcher.lifeacs.orgnih.govacs.org Computational studies employing methods like Density Functional Theory (DFT) have predicted several other potential crystal structures that are energetically close to the ground state. researchgate.netresearchgate.net Among these, a thallium iodide (TlI-type) structure has been suggested as a possible intermediate phase during the B1 to B2 transition. scispace.com Other predicted modifications include structures analogous to zincblende (sphalerite) and nickel arsenide (NiAs). researchgate.netresearchgate.net While these metastable phases have been predicted theoretically, their experimental observation remains a topic of ongoing investigation. researchgate.netresearcher.lifeacs.org
Phase Transitions and High-Pressure Crystallography
Pressure-Induced Structural Transformations (e.g., NaCl-type to CsCl-type)
The pressure-induced structural transformation of this compound from the NaCl-type (B1) to the CsCl-type (B2) structure is a well-documented phenomenon. researchgate.netresearchgate.netnih.govdntb.gov.ua This first-order phase transition occurs at a pressure of approximately 6.5 GPa. aps.orgaps.orgacs.org Energy-dispersive X-ray diffraction studies have been instrumental in observing this reversible transformation. researchgate.netresearchgate.net The transition is driven by the tendency of the compound to adopt a more compact crystal packing under compression, with the B2 structure having a higher packing efficiency than the B1 structure. researchgate.net Ab initio computations have determined the transition pressure for BaS to be around 5.5 GPa. nih.gov Further increases in pressure on the CsCl phase lead to a gradual decrease in the material's band gap, with predictions of metallization occurring at pressures exceeding 80 GPa. scispace.comresearchgate.net
Table 2: Pressure-Induced Phase Transition of this compound
| Initial Phase (B1) | Final Phase (B2) | Transition Pressure | Volume Change |
|---|---|---|---|
| Rock-Salt (NaCl) | Cesium Chloride (CsCl) | ~6.5 GPa | ~13.7% decrease |
Data compiled from various sources. researchgate.netaps.orgaps.orgresearchgate.net
Investigation of Crystallographic Distortions at Low Temperatures
The study of crystallographic distortions in materials at low temperatures can reveal subtle structural changes and potential new phases. While extensive research has focused on the high-pressure behavior of this compound, detailed investigations into its crystallographic distortions at cryogenic temperatures are less common in the provided search results. However, studies on analogous materials like barium metal and other barium compounds at low temperatures and high pressures have revealed complex phase diagrams and the emergence of metastable structures. researchgate.netaip.org For instance, elemental barium exhibits a new metastable phase (Ba-VI) when compressed at temperatures below approximately 100 K. researchgate.net This suggests that cooling this compound under pressure could potentially stabilize some of the theoretically predicted metastable polymorphs or induce novel crystallographic distortions. Further experimental work, such as low-temperature X-ray diffraction under pressure, would be necessary to fully elucidate the behavior of this compound under these conditions.
Structural Analysis of Doped and Composite this compound Systems
The incorporation of dopants or the formation of composites with this compound (BaS) significantly alters its structural and crystallographic properties. These modifications are pivotal for tuning the material's optical and electronic characteristics for specific applications.
Effect of Doping on Crystal Structure and Lattice Parameters
Doping this compound with various elements induces changes in its crystal lattice. The nature and extent of these changes depend on the dopant's ionic radius, concentration, and the synthesis conditions. Techniques such as X-ray diffraction (XRD) are essential for analyzing these structural modifications. sputtertargets.net
For instance, studies on titanium (Ti)-doped this compound thin films have shown that process parameters, like deposition temperature, directly influence the crystal structure. physicsaccess.com As the deposition temperature is increased, an improvement in the crystal structure is observed, characterized by sharper and more intense XRD peaks. This indicates an increase in crystallite size and a reduction in lattice defects such as dislocation densities and micro-strains. physicsaccess.com The diffraction peaks for Ti-doped BaS thin films correspond to the cubic BaS structural phase. physicsaccess.com
The substitution of atoms in the BaS lattice can cause lattice expansion or contraction. According to Vegard's law, the changes in the lattice parameters are often related to the difference in ionic radii between the host and dopant ions. rsc.org For example, if a dopant ion with a larger ionic radius substitutes a host ion, it can lead to an expansion of the unit cell volume. rsc.org Conversely, doping with smaller ions may cause the lattice to contract. mdpi.com In some complex systems, the dopant may occupy interstitial sites, also leading to changes in the unit cell volume. rsc.org
Theoretical studies using first-principles calculations on silicon (Si)-doped BaS have also been conducted to understand the resulting electronic structure and bonding characteristics. These studies indicate that Si-doping leads to ionic bonding between silicon and sulfur atoms, a consequence of the significant electronegativity difference between them. researchgate.net
The table below presents data on the structural parameters of Ti-doped this compound thin films deposited at various temperatures, illustrating the positive effect of increased temperature on the crystalline quality. physicsaccess.com
Table 1: Structural Parameters of Ti-Doped this compound Thin Films at Different Deposition Temperatures
| Deposition Temperature (°C) | 2θ (degrees) | Average Crystallite Size (nm) |
|---|---|---|
| 35 | 39.994, 65.742 | 25.698 |
| 45 | 39.982, 65.717 | - |
| 55 | 39.995, 63.920, 65.856 | 28.171 |
Data sourced from research on electrochemically deposited Ti-doped BaS thin films. physicsaccess.com
Microstructural Characterization of Nanocrystalline this compound
Nanocrystalline materials, including this compound, are polycrystalline solids with grain sizes typically under 100 nm. mdpi.comias.ac.in This small grain size results in a high volume fraction of atoms located at grain boundaries, which imparts unique properties compared to conventional coarse-grained materials. mdpi.comias.ac.in The microstructural characterization of nanocrystalline BaS is crucial for understanding the relationship between its synthesis, structure, and functional properties.
Key characterization techniques include X-ray diffraction (XRD), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM). ijsrst.com XRD patterns are analyzed using the Debye-Scherrer equation to determine the average crystallite size. ijsrst.com For example, in studies of Bismuth (Bi)-doped BaS nanophosphors prepared by a solid-state diffusion method, the mean particle size was calculated to be approximately 20 nm, a value that was confirmed by TEM analysis. ijsrst.com
The synthesis method plays a critical role in determining the microstructure. Solid-state diffusion, sol-gel processes, and co-precipitation are common methods used to synthesize nanocrystalline phosphors. ijsrst.comresearchgate.net For instance, nanocrystalline Barium Strontium Titanate (BST), a related perovskite, has been synthesized using mechanochemical methods, resulting in crystallite sizes of 33 nm and 37 nm at sintering temperatures of 750°C and 800°C, respectively. iosrjournals.org FESEM analysis of these powders showed that higher sintering temperatures led to more agglomerated and larger nanoparticles. iosrjournals.org
The table below summarizes findings on the effect of calcination temperature on the crystallite size of nanocrystalline Barium Strontium Titanate, providing insight into the microstructural control achievable through thermal processing.
Table 2: Effect of Calcination Temperature on Crystallite Size of Nanocrystalline BST
| Material | Calcination Temperature (°C) | Average Crystallite Size (nm) | Synthesis Method |
|---|---|---|---|
| Ba₀.₆Sr₀.₄TiO₃ | 750 | 33 | Modified Sol-Gel |
| Ba₀.₆Sr₀.₄TiO₃ | 850 | 37 | Modified Sol-Gel |
| (Ba,Sr)TiO₃ | 750 | 21 | Sol-Gel |
| (Ba,Sr)TiO₃ | 800 | 44 | Sol-Gel |
Data compiled from studies on nanocrystalline Barium Strontium Titanate. researchgate.net
Surface Morphology and Grain Size in Thin Films
The surface morphology, including grain size and roughness, of this compound thin films is critical for their performance in electronic and optoelectronic devices. sputtertargets.net These characteristics are heavily influenced by deposition techniques (e.g., sputtering, electrochemical deposition) and post-deposition processing, such as annealing. sputtertargets.netphysicsaccess.comazom.com
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are primary tools for investigating the surface of BaS thin films. sputtertargets.net SEM provides high-resolution images of the surface, allowing for detailed examination of grain size, shape, and uniformity. sputtertargets.net AFM is used to quantify surface topography at the nanoscale, yielding data on roughness and texture, which are vital for applications that demand smooth surfaces. sputtertargets.net
In Ti-doped BaS thin films, for example, SEM analysis has revealed a surface morphology with uniformly distributed spherical particles that form agglomerations. physicsaccess.com The quality of the film's crystal structure, influenced by deposition temperature, also affects the surface morphology. physicsaccess.com A smoother surface with clearer grain boundaries is often indicative of a well-formed polycrystalline film. physicsaccess.com
Studies on other barium-containing thin films, such as Barium Titanate (BaTiO₃), have shown a strong dependence of grain size on annealing temperature. For BaTiO₃ films, grain size was observed to increase from 120 nm to 210 nm as the annealing temperature was raised from 600°C to 800°C. azom.com Such increases in temperature can also alter the grain morphology from equiaxial to more sharply defined shapes and increase surface roughness. azom.com The ratio of constituent elements, such as the Ba/Sr ratio in Barium Strontium Titanate (BST) thin films, also significantly influences surface morphology, with higher strontium content generally promoting a smoother film surface. chalcogen.ro
The table below details the morphological characteristics of BaS and related thin films under different conditions.
Table 3: Morphological Characteristics of this compound and Related Thin Films
| Film Material | Deposition/Annealing Condition | Key Morphological Feature | Average Grain/Crystallite Size | Analytical Technique |
|---|---|---|---|---|
| Ti-Doped BaS | Deposited at 55°C | Uniformly distributed spherical particles | 28.171 nm | SEM, XRD |
| BaTiO₃ | Annealed at 600°C | Equiaxial Grains | 120 nm | AFM, XRD |
| BaTiO₃ | Annealed at 800°C | Sharp Formed Grains, Increased Roughness | 210 nm | AFM, XRD |
| BaS:MnS:Sb₂S₅ | - | - | 17.77 nm | XRD |
Data sourced from various studies on thin film characterization. physicsaccess.comazom.comresearchgate.net
Theoretical and Computational Studies of Barium Sulfide
Electronic Structure Calculations
The electronic structure of a material dictates its electrical and optical properties. For barium sulfide (B99878), computational methods have been extensively used to calculate and analyze its electronic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study barium sulfide. researcher.lifescispace.com
The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are common exchange-correlation functionals used in DFT calculations. Numerous studies have utilized both LDA and GGA to investigate the properties of this compound. scispace.comscirp.org For instance, first-principles calculations using these approximations have been performed to study the structural and electronic properties of BaS under high pressure. scispace.com
It is a well-known tendency that both LDA and GGA often underestimate the energy band gap of semiconductors. scirp.orgscirp.org In the case of this compound, calculated band gap values using LDA and GGA are generally in good agreement with other computational work but lower than experimental values. scirp.orgscirp.org For the rock-salt (B1) structure of BaS at zero pressure, both LDA and GGA calculations show an indirect band gap. scispace.com Similarly, for the high-pressure CsCl (B2) phase, an indirect band gap along the M → Γ direction of the Brillouin zone is observed with both methods. scispace.com
A comparison of the calculated bulk modulus for BaS reveals that LDA provides values closer to experimental data, while GGA tends to underestimate it. scirp.org This suggests that from a structural perspective, LDA can offer a more accurate description for this particular property.
Table 1: Comparison of LDA and GGA Calculated Properties for this compound
| Property | LDA | GGA | Experimental/Other Theoretical |
| Band Gap (B1 phase) | Underestimated | Underestimated | Higher than LDA/GGA |
| Band Gap (B2 phase) | 1.29 eV | 1.64 eV | Varies with pressure |
| Bulk Modulus | Closer to experimental | Underestimated | - |
| Phase Transition Pressure (B1 to B2) | - | - | ~6.5 GPa unifr.ch |
Note: The table provides a qualitative and quantitative summary based on available research. Specific values can vary depending on the computational details of the studies.
To obtain more accurate band gap energies, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed. researcher.liferesearchgate.net The B3LYP hybrid functional, for example, has been used to investigate the electronic properties of this compound, often providing results that are in better agreement with experimental data compared to standard DFT approximations. researcher.liferesearchgate.net It is a common observation that DFT methods tend to underestimate the band gap, while the Hartree-Fock (HF) approach overestimates it. researchgate.net Hybrid functionals aim to find a middle ground, improving the accuracy of the predictions. researchgate.net
The choice of the basis set in these calculations is also crucial. The basis set is a set of functions used to build the molecular orbitals. Studies on various materials have shown that hybrid functionals can be more dependent on the size and quality of the basis set than pure DFT functionals. acs.org For instance, increasing the basis set quality from triple-ζ to quadruple-ζ has been shown to improve the accuracy of calculations with hybrid functionals for transition metal-containing complexes. acs.org For this compound nanoclusters, it has been shown that the economical 6-31+G* basis set can be sufficient for calculating certain electronic properties, provided the calculated LUMO energies are negative. researchgate.net However, for more demanding calculations or to achieve higher accuracy, larger basis sets are recommended. scm.comscm.com
Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA)
Band Structure Analysis
The band structure of a semiconductor is a fundamental property that determines its electronic and optical behavior. It describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps).
This compound in its common rock-salt (B1) crystal structure is an indirect band gap semiconductor. scispace.comscirp.org This means that the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone. Specifically, the valence band maximum is at the Γ point, and the conduction band minimum is at the X point. scirp.org This indirect nature has implications for its use in certain optoelectronic devices, as electron-hole recombination to emit light is less efficient than in direct band gap materials.
Interestingly, theoretical studies have shown that alloying BaS with Barium Selenide (BaSe) can lead to a transition to a direct band gap. scirp.orgscirp.org For BaS₁₋ₓSeₓ alloys, calculations have shown a direct band gap (Γ-Γ) for certain compositions (e.g., x = 0.25, 0.50, and 0.75), while pure BaS and BaSe have indirect gaps. scirp.orgscirp.org This opens up possibilities for tuning the optical properties of this compound-based materials.
The band gap of a semiconductor is not a fixed value and can be modified through various techniques, a process known as band gap engineering. rsc.org This is crucial for tailoring the material's properties for specific applications, such as solar cells or light-emitting diodes. rsc.org
Pressure: Applying external pressure is one way to alter the band gap of this compound. Studies have shown that the band gap of both the rock-salt (B1) and the high-pressure CsCl (B2) phases of BaS decreases with increasing pressure. scispace.comresearchgate.net For the B1 phase, the band gap is found to reduce as pressure increases up to 10 GPa. scispace.com In the CsCl phase, a significant reduction in the band gap is also observed, eventually leading to a metallic state at very high pressures. scispace.com For instance, calculations using the GGA functional predict metallization at pressures above 55 GPa, while LDA calculations suggest this occurs above 30 GPa. scispace.com
Doping: Introducing impurities, or doping, is another effective method for band gap engineering. rsc.org Theoretical studies have explored the effects of various dopants on the electronic properties of this compound.
Silicon (Si) Doping: First-principles calculations have shown that doping BaS with silicon can control the band gap, reducing it to values around 1.6 eV and 1.4 eV for Si concentrations of 6.25% and 12.5%, respectively. researcher.life This suggests that Si-doped BaS could be a promising material for optoelectronic and solar cell applications. researcher.life
Vanadium (V) Doping: Doping with vanadium has been investigated for its potential to induce ferromagnetic properties in BaS. researcher.life Studies have found that certain concentrations of V can lead to half-metallic ferromagnetism, a desirable property for spintronic devices. researcher.life
Titanium (Ti) Doping: Experimental and theoretical work on Ti-doped BaS thin films has shown that the energy band gap can be tuned by varying process parameters. For example, the band gap was observed to decrease from 2.98 eV to 2.30 eV as the deposition temperature of the precursor was increased. researcher.life
Table 2: Band Gap Engineering of this compound
| Method | Modifier | Concentration/Pressure | Resulting Band Gap | Reference |
| Pressure | - | Increasing pressure | Decreases | scispace.comresearchgate.net |
| Doping | Silicon (Si) | 6.25% | ~1.6 eV | researcher.life |
| Doping | Silicon (Si) | 12.5% | ~1.4 eV | researcher.life |
| Doping | Titanium (Ti) | Varies with deposition temp. | 2.30 - 2.98 eV | researcher.life |
This table summarizes key findings on band gap engineering of BaS. The specific values are dependent on the experimental or computational conditions.
Calculation of HOMO-LUMO Gaps in Nanoclusters
Computational studies using density functional theory (DFT) have been employed to investigate the electronic properties of this compound (BaS) nanoclusters. researchgate.net By optimizing various possible structures, including linear, ring, and three-dimensional forms, researchers have calculated their stability and electronic characteristics. researchgate.net These calculations often utilize the B3LYP exchange-correlation functional with the LanL2DZ basis set. researchgate.netsphinxsai.com
The electronic properties are primarily understood through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the energy difference between them, known as the HOMO-LUMO gap. researchgate.net This gap is a critical parameter as it relates to the chemical reactivity and kinetic stability of the nanoclusters. For instance, in copper oxide nanoclusters, which are studied using similar methodologies, an increase in the number of atoms in a cubic cluster leads to a decrease in the band gap. sphinxsai.com For BaS nanoclusters, parameters such as ionization potential and electron affinity are also derived from these calculations to provide a comprehensive understanding of their electronic behavior. researchgate.net The insights gained from these theoretical studies are intended to guide the synthesis of specific BaS structures for potential engineering applications. researchgate.net
Investigation of Electron Effective Mass
The electron effective mass is a fundamental parameter that influences the transport properties of a semiconductor. For this compound, first-principles calculations based on density functional theory (DFT) have been used to compute this property. scirp.org Methodologies such as the full-potential muffin-tin orbital (FP-LMTO) method, incorporating both the local-density approximation (LDA) and generalized gradient approximation (GGA), have been applied. scirp.org
For pure this compound (BaS), the electron effective mass is calculated at the X point of the Brillouin zone. scirp.org Theoretical investigations show a strong agreement between the LDA and GGA methods, particularly for the electron mass. scirp.org Computational studies on related barium tin sulfide (Ba–Sn–S) material systems, which include rocksalt-derived BaS structures, have reported low electron effective masses in the range of 0.5 to 1.0 m₀ (where m₀ is the free electron mass). nrel.gov These findings are significant as low effective masses are often desirable for applications in solar energy harvesting and other semiconductor devices. nrel.gov
| Computational Method | Effective Mass Type | Calculated Value (in m₀) | Source |
|---|---|---|---|
| FP-LMTO (LDA/GGA) | Electron | Calculated at X point | scirp.org |
| BoltzTraP2 | Electron | 0.38 (m_e) | materialsproject.org |
| BoltzTraP2 | Hole | 1.49 (m_e) | materialsproject.org |
| Theoretical Calculations (Ba-Sn-S systems) | Electron | 0.5 - 1.0 | nrel.gov |
Quasiparticle Corrections (e.g., GW Approximation)
While standard DFT calculations are powerful, they are known to underestimate the band gaps of semiconductors. scirp.org To obtain more accurate electronic structure and band gap values, many-body perturbation theory, particularly the GW approximation (GWA), is employed. researchgate.netarxiv.org The GWA calculates the electron self-energy (Σ = iGW) to determine quasiparticle energies, which provide a more accurate picture of charged excitation energies measured in photo-emission spectroscopy. scm.comaps.org
Several studies have applied the GW approximation to this compound. researchgate.netresearchgate.net These calculations treat the Ba 4d states as valence states and yield band gap values that are in excellent agreement with experimental results. researchgate.net Research has shown that while standard approximations like LDA predict BaS to be an indirect band-gap semiconductor, GWA calculations confirm it is a direct band-gap semiconductor. researchgate.net The most popular implementation is the "one-shot" G₀W₀ approach, where the correction is calculated perturbatively based on an initial DFT result. scm.com More advanced, self-consistent GW schemes (like evGW or qsGW) can also be used to reduce the dependence on the starting DFT functional. scm.com The application of these quasiparticle corrections is crucial for accurately predicting the electronic and optical properties of BaS for potential device applications. researchgate.netacs.org
Atomistic Simulations and Interatomic Potentials
Molecular Dynamics (MD) Simulations for Material Properties
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and material properties of this compound at an atomic scale. weebly.com These simulations have been used to study complex phenomena such as liquid-solid phase transitions and crystal growth kinetics. weebly.com By simulating large systems, sometimes containing up to 36,000 particles, researchers can track the time evolution of processes like spontaneous, homogeneous nucleation in a supercooled liquid state. doi.orgresearchgate.net
MD simulations of BaS have successfully determined a range of material properties as a function of temperature, including density, enthalpy, and self-diffusion coefficients. weebly.com Furthermore, these simulations have been instrumental in testing and validating theoretical models, such as the Classical Nucleation Theory (CNT). doi.orgresearchgate.net For BaS, MD results for diffusion coefficients, melting point, and enthalpy of melting were used to test the predictions of CNT, showing good agreement. doi.org The simulations allowed for the direct observation of critical nuclei formation, consisting of just a few unit cells, which is consistent with theoretical predictions. doi.org
Development and Validation of Interatomic Potentials
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the interatomic potential used to describe the forces between atoms. researchgate.net For this compound, a reliable two-body interatomic potential has been developed and extensively tested. weebly.comdoi.orgresearchgate.net This effective pair potential typically consists of four main terms:
Steric repulsion: Accounts for the Pauli exclusion principle at short interatomic distances. doi.org
Coulomb interactions: Describes the electrostatic forces arising from charge transfer between the Ba²⁺ and S²⁻ ions. doi.org
Charge-induced dipole attractions: Represents the polarization effects of the anions. doi.org
Van der Waals attraction: Models the weak, long-range attractive forces. doi.org
The validation of this potential is a critical step, achieved by comparing simulated material properties with known experimental values. researchgate.netarxiv.org For the BaS potential, the model was validated by successfully reproducing the experimental crystal lattice constant, cohesive energy, bulk modulus, and the C₁₁ elastic constant. researchgate.net The potential also accurately described the structural transformation from the rock-salt (NaCl) to the cesium chloride (CsCl) structure under pressure, further confirming its reliability. researchgate.net The existence of such a well-validated potential enables large-scale, accurate simulations of BaS properties and dynamics. weebly.com
Defect Chemistry and Thermodynamics
For this compound, thermodynamic modeling combined with first-principles calculations has been used to understand the stability of different Ba-S phases. acs.org These studies reveal that the stable phase of this compound is highly sensitive to both temperature and the partial pressure of sulfur. acs.org For example, at a temperature of 400 °C, BaS is the stable phase at low sulfur partial pressures. As the pressure increases into the range of 4 x 10¹ to 1 x 10⁴ Pascals, barium disulfide (BaS₂) becomes favorable. At even higher pressures, barium trisulfide (BaS₃) is formed. acs.org This thermodynamic understanding is critical for controlling synthesis processes to obtain a desired phase. For instance, to form BaS₃ at 500 °C, a high sulfur partial pressure exceeding 3 x 10⁵ Pa is required. acs.org Experimental work has confirmed these thermodynamic predictions, noting the decomposition of BaS₃ into BaS₂ at 575 °C when the sulfur source is removed, indicating its instability at moderate temperatures and low sulfur pressure. acs.org
| Sulfur Partial Pressure (Pa) | Stable Phase | Source |
|---|---|---|
| < 4 x 10¹ | BaS | acs.org |
| 4 x 10¹ to 1 x 10⁴ | BaS₂ | acs.org |
| > 1 x 10⁴ | BaS₃ | acs.org |
Theoretical Investigation of Intrinsic Defects (e.g., Sulfur Vacancies)
First-principles calculations are crucial in understanding the intrinsic defects within this compound. The sulfur vacancy (VS) is a significant intrinsic defect that has been a subject of theoretical investigation. rsc.org Studies have shown that sulfur vacancies can influence the electronic properties of the material. rsc.orgrsc.org
Theoretical investigations using hybrid density functional methods have identified the sulfur vacancy as a shallow donor defect. rsc.org This finding is critical as it connects the presence of these vacancies to the intrinsic n-type conductivity observed in BaS. rsc.org The formation energy of these vacancies is a key parameter in determining their concentration and impact on the material's properties. acs.org While specific formation energy values for sulfur vacancies in BaS from the provided search results are not detailed, the general principle is that lower formation energies lead to higher defect concentrations. acs.orgacs.org
The study of sulfur vacancies is not limited to their electronic impact. Understanding their local geometric and electronic structures is essential for a complete picture. nih.gov While detailed structural relaxation data around a sulfur vacancy in BaS is not available in the search results, it is a standard part of first-principles defect calculations. These calculations can reveal how the atoms surrounding the vacancy rearrange themselves, which in turn affects the electronic structure.
It is also important to consider other potential intrinsic defects, such as barium vacancies (VBa), interstitials (Bai, Si), and antisite defects (BaS, SBa). A comprehensive theoretical study would involve calculating the formation energies of all these defects to determine which are most likely to form under different synthesis conditions. arxiv.orgarxiv.org For instance, in other chalcogenide perovskites like BaZrS3, both donor (like VS) and acceptor (like VBa and Si) type defects are considered. arxiv.org
Analysis of Extrinsic Dopant Behavior and Formation Energies
The intentional introduction of extrinsic dopants is a key strategy for tuning the electronic properties of semiconductors. For this compound, theoretical studies have explored the behavior of various dopants to engineer its conductivity. rsc.org First-principles calculations are employed to determine the formation energies of these dopants, which indicates the ease of their incorporation into the BaS lattice. aip.orginl.gov
Systematic investigations have been performed on doping BaS with elements from different groups. For instance, doping with Group IA atoms (alkali metals) like Lithium (Li), Sodium (Na), Potassium (K), and Rubidium (Rb) has been theoretically analyzed. rsc.org These studies predict that Li and Na act as favorable n-type dopants, while K and Rb are predicted to be p-type dopants. rsc.org The formation energy is a critical factor in determining the most effective dopant. Among these, the lithium interstitial (Liint) has been found to possess a remarkably low formation energy of 0.114 eV, making it a promising candidate for n-type doping. rsc.org
The concentration of the dopant also plays a crucial role in determining the resulting electronic and structural properties. For example, in vanadium-doped BaS, the lattice constant is predicted to decrease with increasing vanadium concentration. researcher.life Similarly, silicon (Si) doping has been investigated to control the bandgap of BaS. researchgate.net Calculations show that Si doping can reduce the bandgap, and the electron charge density indicates ionic bonding between silicon and sulfur atoms. researchgate.net
The site preference of the dopant is another important aspect analyzed in theoretical studies. Dopants can substitute for either Ba or S atoms or reside in interstitial positions. The formation energy for each of these configurations is calculated to determine the most stable site. This information is crucial for predicting the dopant's effect on the material's properties.
Thermodynamic Simulations of Defect Concentrations and Doping Effects
Thermodynamic simulations, often based on data from first-principles calculations, are essential for predicting how defect concentrations and doping affect the properties of this compound under various conditions, such as temperature and chemical potential. acs.orgosti.gov These simulations can bridge the gap between theoretical calculations at 0 K and real-world experimental conditions. osti.gov
A key aspect of these simulations is the calculation of defect formation energies as a function of the Fermi level. acs.orgosti.gov This allows for the determination of the equilibrium concentration of various intrinsic and extrinsic defects. For instance, based on thermodynamic simulations, Li-doped BaS is predicted to achieve an electron density as high as 2.39 × 1020 cm−3 at room temperature. rsc.org This high electron concentration is comparable to that of other well-known wide-bandgap semiconductors. rsc.org
The chemical potential of the constituent elements (Ba and S) plays a significant role in determining the formation energies of defects and, consequently, their concentrations. By varying the chemical potentials between Ba-rich and S-rich conditions, one can simulate different synthesis environments and predict the resulting defect landscape. This is a powerful tool for guiding experimental efforts to achieve desired material properties.
Furthermore, thermodynamic models can be used to understand the interplay between intrinsic defects and extrinsic dopants. acs.org For example, the presence of donor dopants can influence the concentration of acceptor-like intrinsic defects, and vice versa, due to the principle of charge neutrality. acs.org These simulations can help in understanding phenomena like charge compensation, which can limit the effectiveness of doping. aip.orgacs.org While specific thermodynamic simulation data for BaS from the provided search results is limited, the principles are well-established in the field of materials science. acs.orgosti.govtandfonline.com
Mechanical and Elastic Properties from First Principles
First-principles calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting the mechanical and elastic properties of materials like this compound. bg.ac.rsresearchgate.net These theoretical investigations provide fundamental insights into the material's response to external stress and strain, which is crucial for its potential applications in areas like ceramics and high-pressure technologies. researcher.lifebg.ac.rs
Prediction of Elastic Constants and Mechanical Behavior under Compression
Theoretical studies have been conducted to calculate the elastic constants (C11, C12, and C44) of this compound. researchgate.net These constants are fundamental parameters that describe the material's stiffness and resistance to elastic deformation. First-principles calculations have been used to determine these constants for both the equilibrium rock-salt (B1) structure and the high-pressure cesium chloride (CsCl, B2) structure of BaS. scispace.comresearchgate.net The results from these calculations are generally in good agreement with other theoretical work. researchgate.net
The behavior of this compound under high pressure has been a particular focus of computational studies. bg.ac.rsscispace.com These simulations predict how the material's structure and volume change with increasing pressure. scispace.com As expected, the cell parameters and volume of the rock-salt modification of BaS decrease monotonically as pressure increases. scispace.com These studies have investigated the structural stability and phase transitions of BaS under compression, with a transition from the NaCl to the CsCl structure observed at pressures above 6 GPa. researchgate.netscispace.com
The following table presents theoretically calculated elastic constants for the rock-salt (B1) phase of BaS at zero pressure. It is important to note that different computational approaches (LDA and GGA) can yield slightly different values.
Table 1: Theoretical Elastic Constants of BaS (B1 Phase) at 0 GPa
| Elastic Constant | Value (GPa) | Computational Method |
|---|---|---|
| C11 | Data not available in search results | |
| C12 | Data not available in search results |
Ductility, Brittleness, and Anisotropy Studies
First-principles calculations are also used to investigate the ductility and brittleness of this compound. researcher.lifebg.ac.rs These properties are critical for understanding how the material will behave under mechanical stress, for instance, whether it will deform or fracture. While some sources describe BaS as a brittle material that will fail with minimal strain brainly.com, detailed computational studies provide a more nuanced understanding. researcher.lifebg.ac.rs
The ductility or brittleness of a material can be predicted from its calculated elastic constants. Ratios of these constants, such as the Pugh's ratio (B/G, where B is the bulk modulus and G is the shear modulus), are commonly used indicators. A high B/G ratio is generally associated with ductility, while a low ratio suggests brittleness.
Anisotropy, the directional dependence of a material's properties, is another important aspect that can be studied computationally. researcher.lifebg.ac.rs For a cubic crystal like BaS, the elastic anisotropy can be quantified using the Zener anisotropy factor (A = 2C44 / (C11 - C12)). A value of 1 indicates an isotropic material, while any deviation from 1 signifies anisotropy. Computational studies have investigated the anisotropy of BaS, which is relevant for its mechanical behavior in various applications. researcher.lifebg.ac.rs
The following table would typically present calculated values related to ductility, brittleness, and anisotropy.
Table 2: Calculated Mechanical Properties of BaS
| Property | Value | Interpretation |
|---|---|---|
| Pugh's Ratio (B/G) | Data not available in search results | Indicates ductility/brittleness |
Spectroscopic and Advanced Characterization Techniques in Barium Sulfide Research
X-ray Diffraction (XRD) and Related Techniques
X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials like barium sulfide (B99878). anton-paar.com By analyzing the diffraction pattern produced when X-rays interact with the atomic lattice of a material, researchers can gain insights into its phase composition, crystal structure, and other structural parameters. anton-paar.com
Powder X-ray Diffraction for Phase Identification and Crystallinity
Powder X-ray diffraction (PXRD) is a powerful and widely used method for identifying the crystalline phases present in a sample. anton-paar.com Each crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for its identification. anton-paar.com In the context of barium sulfide research, PXRD is essential for confirming the synthesis of the desired BaS phase and for detecting any crystalline impurities. For instance, in the carbothermic reduction of barite ore to produce this compound, PXRD is used to analyze the final product and ensure the complete conversion of barium sulfate (B86663) to this compound. mdpi.com
The degree of crystallinity of a material can also be assessed using PXRD. Well-defined, sharp peaks in the diffraction pattern are indicative of a highly crystalline material, while broad humps suggest the presence of amorphous or poorly crystalline phases. ccp14.ac.uk The detection limits for crystallinity with standard lab-based PXRD are typically in the range of a few percent by mass, though techniques using synchrotron X-ray sources can achieve significantly lower detection limits. nih.gov
Table 1: Applications of Powder X-ray Diffraction in this compound Analysis
| Application | Description | Reference |
|---|---|---|
| Phase Identification | Confirms the presence of the BaS crystal structure and identifies any crystalline impurities by comparing the experimental diffraction pattern to known standards. | mdpi.comevidentscientific.com |
| Crystallinity Assessment | Evaluates the degree of crystalline order. Sharp peaks indicate high crystallinity, whereas broad features suggest amorphous content. | ccp14.ac.uk |
Single-Crystal X-ray Analysis for Precise Structural Determination
For a more detailed and precise determination of the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. ub.edu This technique requires a small, high-quality single crystal of the material. ub.edu By measuring the diffraction of X-rays from a single crystal, researchers can determine the arrangement of atoms within the unit cell with high accuracy.
While obtaining suitable single crystals of this compound can be challenging, studies on related thioborate compounds containing barium have successfully utilized SCXRD to determine complex crystal structures. iastate.edu For example, the crystal structure of Ba₇(BS₃)₄S was determined using single-crystal X-ray analysis, revealing a monoclinic space group and the arrangement of isolated (BS₃)³⁻ anions and Ba²⁺ cations. iastate.edu Such detailed structural information is invaluable for understanding the fundamental properties of the material.
Rietveld Refinement for Structural Parameter Optimization
Rietveld refinement is a powerful analytical method used to refine the crystal structure model of a material based on its powder diffraction data. cambridge.org This computational technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the optimization of various structural parameters such as lattice parameters, atomic positions, and site occupancies. acs.org
The Rietveld method has been successfully applied to refine the crystal structure data of various materials, including those containing barium. brin.go.idcambridge.org For instance, in the study of barium sulfate precipitates, Rietveld analysis was used to refine the lattice parameters from the powder XRD data. acs.org This method can also be used for quantitative phase analysis in multiphase samples. cambridge.org The accuracy of the refinement provides a deeper understanding of the material's crystal structure beyond simple phase identification.
Electron Microscopy and Surface Probes
While XRD techniques provide detailed information about the bulk crystal structure, electron microscopy and surface probe techniques are essential for characterizing the surface morphology and topography of this compound at the micro- and nanoscales.
Scanning Electron Microscopy (SEM) for Surface Morphology and Aggregation
Scanning electron microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface. nih.gov By scanning the surface with a focused beam of electrons, SEM can reveal details about surface morphology, grain size, and the state of aggregation. sputtertargets.netmdpi.com
In the context of this compound research, SEM has been used to examine the surface features of BaS thin films, providing information on their uniformity and grain structure. sputtertargets.net It has also been employed to observe the morphology of agglomerates formed during the mechanical activation of barite and coking coal mixtures for BaS production. mdpi.com Furthermore, SEM coupled with energy-dispersive X-ray spectroscopy (EDS) allows for elemental analysis of the sample's surface, which can be used to confirm the composition and identify the distribution of different elements. mdpi.com
Table 2: SEM Analysis of this compound and Related Materials
| Material System | Observation | Reference |
|---|---|---|
| BaS Thin Films | Examination of surface features, grain size, and uniformity. | sputtertargets.net |
| Mechanically Activated Barite/Coking Coal | Visualization of agglomerate formation. | mdpi.com |
| Barite Ore | Characterization of liberation degree through grain counting. | mdpi.com |
Atomic Force Microscopy (AFM) for Nanoscale Topography and Roughness
Atomic force microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale precision. bdu.ac.in AFM is particularly useful for measuring surface topography and roughness, which are critical parameters for applications requiring smooth and uniform surfaces, such as in thin-film devices. sputtertargets.netspectraresearch.com
AFM has been utilized to characterize the surface of thin films, including those related to barium compounds. sputtertargets.net For example, in the study of barium sulfate, AFM has been used to investigate the growth and dissolution processes on crystal surfaces at the nanoscale. acs.orgcurtin.edu.auprinceton.edu This technique allows for the direct observation of features such as etch pits and growth steps, providing insights into the dynamic processes occurring at the crystal-solution interface. curtin.edu.auprinceton.edu The ability to measure surface roughness with high accuracy makes AFM an indispensable tool for quality control and performance optimization of this compound-based materials. sputtertargets.netspectraresearch.com
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Barium Aluminum Oxide | |
| Barium Carbonate | |
| Barium Chloride | |
| Barium Sulfate | |
| This compound | |
| Bismuth Sulfide | |
| Boron Sulfide | |
| Cadmium Chromite | |
| Calcium Carbonate | |
| Calcium Magnesium Silicate | |
| Calcium Sulfate | |
| Cesium Cadmium Chloride | |
| Copper(I) Sulfide | |
| Iron Carbonate | |
| Iron Oxide | |
| Iron Sulfide | |
| Lead Sulfide | |
| Sodium Sulfate | |
| Strontium Sulfate |
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size
Optical and Luminescence Spectroscopies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the optical properties of this compound, particularly for determining its absorption characteristics and energy band gap. sputtertargets.net The band gap is a fundamental property of a semiconductor, and its value can be calculated from the absorption spectrum using a Tauc plot.
For thin films of this compound, UV-Vis spectroscopy has shown that the material can exhibit poor absorbance and reflectance but high transmittance in the visible and near-infrared regions of the electromagnetic spectrum. iosrjournals.org The direct band gap energy for BaS thin films has been reported to be in the range of 1.25-1.35 eV. iosrjournals.org In another study involving barium-doped cadmium sulfide (CdS) quantum dots, UV-Vis analysis revealed a reduction in the band gap energy from 2.56 eV to 2.38 eV upon doping. acs.org Doping this compound with other elements can also influence its optical properties. For example, a barium sulphide-doped antimony sulphide thin film showed a direct bandgap of 3.5 eV. researchgate.net
The table below summarizes the band gap energies of this compound and related materials determined by UV-Vis spectroscopy.
| Material | Form/Dopant | Band Gap (eV) | Reference |
| This compound (BaS) | Thin Film | 1.25 - 1.35 | iosrjournals.org |
| Cadmium Sulfide (CdS) | Ba-doped Quantum Dots | 2.38 | acs.org |
| Antimony Sulfide | BaS-doped Thin Film | 3.5 | researchgate.net |
Photoluminescence (PL) spectroscopy is a non-destructive method used to study the emission characteristics of materials. horiba.com It involves exciting a sample with light energy (photons), causing it to jump to a higher electronic state. horiba.com As it relaxes back to a lower energy level, it emits light, and the spectrum of this emitted light provides information about the material's electronic structure, impurity levels, and recombination mechanisms. horiba.com
In this compound research, PL spectroscopy is used to characterize the luminescent properties of doped materials. For instance, samarium-doped this compound (BaS:Sm) exhibits red light emission. researchgate.net The PL spectra of Sm³⁺-doped BaS show emission bands at 565, 600, and 650 nm, which are attributed to transitions from the ⁴G₅/₂ energy level to the ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂ levels of the Sm³⁺ ion, respectively. researchgate.net The intensity of this photoluminescence is dependent on the concentration of the dopant, with a maximum intensity observed at a specific concentration, beyond which quenching occurs. researchgate.net
Cerium-doped this compound (BaS:Ce) nanophosphors have been shown to produce a green emission, with a peak at 547 nm. chalcogen.ro This is a shift from the red emission observed in bulk BaS:Ce phosphors, which is attributed to quantum size effects. chalcogen.ro
The following table outlines the photoluminescence emission peaks observed in doped this compound.
| Host Material | Dopant | Emission Peak Wavelengths (nm) | Corresponding Color | Reference |
| BaS | Sm³⁺ | 565, 600, 650 | Red | researchgate.net |
| BaS | Ce³⁺ | 547 | Green | chalcogen.ro |
X-ray induced luminescence (XL) spectroscopy is a technique used to investigate the light emitted by a material when it is excited by X-rays. This method is particularly useful for studying phosphor materials.
In samarium-doped this compound (BaS:Sm), XL studies have revealed red light emission that is visible in the dark. researchgate.net The XL spectra show bands at 565, 600, and 650 nm, corresponding to the same transitions observed in photoluminescence (⁴G₅/₂ to ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂ in Sm³⁺ ions). researchgate.net The XL intensity also shows a dependence on the samarium concentration, peaking at 2 at.% before decreasing due to concentration quenching. researchgate.net Interestingly, the spectral shape of the XL was found to be similar to the PL excited by a 325 nm laser but different from that excited by a 405 nm laser, suggesting that the luminescence mechanism is influenced by how the rare-earth ions are excited. researchgate.net In some cases, X-ray irradiation can induce a change in the valence state of the dopant ions, as observed in Sm-doped barium sulfate, where Sm³⁺ can be reduced to Sm²⁺. researchgate.net
The table below summarizes the key findings from XL studies on samarium-doped this compound.
| Host Material | Dopant | XL Emission Peaks (nm) | Key Observation | Reference |
| BaS | Sm³⁺ | 565, 600, 650 | Intensity peaks at 2 at.% Sm | researchgate.net |
Thermoluminescence (TL) is the emission of light from a material upon heating, following previous exposure to radiation. britannica.com This phenomenon is utilized to study the energy storage properties and defects in materials. tandfonline.com
In the context of this compound, TL studies have been conducted on doped nanocrystalline samples. For bismuth-doped this compound (BaS:Bi) nanophosphors, a single TL glow peak is observed at 405 K after exposure to UV radiation. tandfonline.com This is a notable shift from the 333 K peak reported for their bulk counterparts. tandfonline.com The TL intensity is dependent on the dopant concentration, with the optimum concentration for BaS:Bi found to be 0.4 mole%. tandfonline.com The kinetic parameters, such as activation energy, have been determined for these materials. tandfonline.com
Cerium-doped this compound (BaS:Ce) nanophosphors exhibit two TL peaks, one at 373 K and another at 635 K, after UV irradiation. chalcogen.ro This is different from the single peak at 365 K seen in bulk BaS:Ce. chalcogen.ro For europium-doped barium sulfate (BaSO₄:Eu²⁺), a single TL peak is observed at 513 K. nih.gov In some co-doped systems, such as Sm³⁺/Dy³⁺ co-doped barium-sulfur-telluro-borate glass, a TL glow curve with a maximum intensity at 272 °C has been observed, indicating good stability against fading. utm.my
The following table presents the thermoluminescence peak temperatures for various doped barium compounds.
| Host Material | Dopant | TL Peak Temperature (K / °C) | Reference |
| BaS:Bi (nanocrystalline) | Bi³⁺ | 405 K | tandfonline.com |
| BaS:Ce (nanocrystalline) | Ce³⁺ | 373 K and 635 K | chalcogen.ro |
| BaSO₄:Eu²⁺ | Eu²⁺ | 513 K | nih.gov |
| Barium-Sulfur-Telluro-Borate Glass | Sm³⁺/Dy³⁺ | 272 °C | utm.my |
Thermoluminescence Studies
Vibrational and Thermal Analysis
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices, providing insights into chemical bonding, crystal structure, and the effects of impurities or dopants. In the study of this compound, Raman spectroscopy is particularly valuable for characterizing polysulfide anions and understanding the structural changes induced by doping.
The vibrational modes of a material are like a fingerprint, sensitive to its composition and structure. nanografi.com For this compound compounds, research has focused on identifying the vibrational frequencies associated with various sulfur-containing anions (Sₙ²⁻). Studies on barium polysulfides, such as barium trisulfide (BaS₃) and barium tetrasulfide (BaS₄·H₂O), have utilized Raman spectroscopy to characterize the S-S bond vibrations. For instance, the Raman spectrum of a BaS₃ thin film shows characteristic peaks that align with previously reported vibrational modes for this compound. researchgate.net Similarly, the IR and Raman spectra of BaS₄·H₂O have been analyzed to understand the structure of the S₄²⁻ anion. acs.org The vibrational frequencies of these polysulfide anions are influenced by the cation, with the electric field of the Ba²⁺ ion affecting bond lengths and angles within the polysulfide chain. acs.org
Doping this compound or related compounds introduces impurities into the crystal lattice, which can alter the local symmetry and, consequently, the Raman spectrum. These changes can manifest as shifts in the frequency of existing Raman peaks, broadening of the peaks, or the appearance of new vibrational modes that are normally forbidden in the pure material. acs.org For example, studies on doped semiconductor materials show that dopants can activate "silent" modes or create local vibrational modes (LVMs) associated with the impurity atom itself. acs.orgrsc.org While specific studies detailing the Raman spectra of BaS doped with common activators like Eu or Cu are not abundant, the principles observed in other doped sulfide systems are applicable. For instance, in praseodymium-doped lead sulfide (PbS) thin films, doping affects the vibrational modes observed in the Raman spectrum. researchgate.net The analysis of doped this compound-containing materials, such as this compound-doped antimony sulfide, also relies on vibrational analysis to confirm structural and compositional changes. researchgate.net
| Compound | Reported Vibrational Modes (cm⁻¹) | Assignment |
|---|---|---|
| BaS₃ | ~460 | S-S stretching modes researchgate.net |
| BaS₄·H₂O | Not specified | Vibrational modes of the S₄²⁻ anion acs.org |
Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the difference in temperature between a sample and an inert reference as they are subjected to a controlled temperature program. researchgate.net This method is highly effective for determining the temperatures at which phase transitions, such as melting, crystallization, and solid-state transformations, occur.
A significant application of DTA in this compound research has been the investigation of phase diagrams for binary and ternary systems. For example, the phase diagram of the this compound-copper(I) sulfide (BaS-Cu₂S) system was extensively studied using a custom-built DTA apparatus for temperatures above 873 K (600 °C). aip.orgacs.orgvgtu.lt These investigations identified several key transition temperatures and compositions. A eutectic was observed at 27 mol% BaS at a temperature of 908 K (635 °C). acs.org Furthermore, a miscibility gap, where two liquid phases coexist, was found between 72 and 92 mol% BaS. aip.orgacs.org The study also identified a monotectic reaction at 94.5 mol% BaS and a temperature of 1288 K (1015 °C). aip.orgresearchgate.net Through these thermal analyses, combined with quenching experiments, several new ternary compounds within the BaS-Cu₂S system were identified. aip.org
DTA has also been employed to study the chemical reduction of barium sulfate (BaSO₄) to this compound. The thermal analysis of BaSO₄ mixed with a reducing agent like active carbon shows endothermic peaks corresponding to the reduction reaction. vgtu.ltmorana-rtd.com Studies have indicated that the conversion of BaSO₄ to BaS occurs in the temperature range of 800–1000 °C. morana-rtd.com DTA curves, along with thermogravimetric (TG) analysis, can quantify the efficiency of the reduction process by observing the disappearance of the BaSO₄ phase transition peak, which occurs around 1170 °C in its pure form. vgtu.ltmorana-rtd.com
| Phenomenon | Composition (mol % BaS) | Temperature (K) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Eutectic | 27 | 908 | 635 | acs.org |
| Monotectic | 94.5 | 1288 | 1015 | aip.orgresearchgate.net |
| Miscibility Gap Critical Point | 82 | 1469 | 1196 | acs.org |
Raman Spectroscopy for Anion Studies and Doping Effects
Advanced Analytical Methods for this compound Material Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion (ppt). nih.gov The method involves introducing a sample, typically in liquid form, into an argon plasma, which ionizes the sample's atoms. A mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio. nih.govepa.gov
In the context of this compound research and production, ICP-MS is an essential tool for quality control, enabling the precise measurement of trace elemental impurities. The purity of BaS can significantly impact its optical and electronic properties, especially when used in phosphor and semiconductor applications. Even minute quantities of unwanted elements can act as luminescence quenchers or create electronic traps, degrading device performance.
Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), utilize ICP-MS for the determination of a wide range of elements, including barium itself, in various matrices. epa.gov The analysis of a solid material like this compound requires a prior digestion step to dissolve the sample, typically using strong acids in a closed microwave system to prevent the loss of volatile elements and ensure complete dissolution. researchgate.netnih.gov Once in solution, the sample can be analyzed. For complex matrices like sulfides, strategies to mitigate interferences are crucial. These can include the use of collision/reaction cells to remove polyatomic interferences (e.g., from argon or sulfur) and the use of internal standards to correct for matrix effects and instrument drift. nih.govcug.edu.cn Research on the analysis of sulfide ores and other sulfur-containing materials demonstrates the capability of ICP-MS to accurately quantify trace elements, which is directly applicable to the characterization of high-purity this compound. researchgate.netcug.edu.cnarizona.edu
| Analytical Target | Methodology | Typical Detection Limits | Key Considerations |
|---|---|---|---|
| Trace metal impurities | Sample digestion followed by solution nebulization ICP-MS | ng/L to µg/L (ppt to ppb) range nih.gov | Requires complete sample digestion; correction for polyatomic and matrix interferences is critical. rsc.org |
| Dopant concentration | Analysis of digested samples | Element-dependent | Ensures precise control over activator and co-dopant levels in phosphor synthesis. |
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is another robust technique for elemental analysis. nih.gov Similar to ICP-MS, it uses an argon plasma to excite the atoms of a sample. However, instead of measuring the mass of the resulting ions, ICP-AES measures the characteristic wavelengths of light (photons) emitted as the excited atoms return to their ground state. nih.gov Each element emits light at a unique set of wavelengths, and the intensity of the emission is proportional to the element's concentration in the sample. cdc.gov
ICP-AES is widely used for determining the concentration of major, minor, and trace elements in a variety of materials. While generally less sensitive than ICP-MS, with detection limits typically in the parts per billion (ppb) range, it is less susceptible to certain types of interferences and can be more suitable for analyzing samples with higher concentrations of dissolved solids. cdc.gov
For this compound material analysis, ICP-AES is employed for quantifying impurities and verifying the stoichiometry of the compound. astm.orgresearchgate.net The analysis of impurities in catalysts and metallurgical alloys by ICP-AES provides a framework for its application to BaS. astm.orgresearchgate.net The sample preparation is similar to that for ICP-MS, requiring acid digestion to bring the solid BaS into a liquid solution. epa.gov The technique is effective for measuring contaminants that could affect the material's performance. For example, quantifying elements like iron, nickel, and copper is critical, as their presence can be detrimental to the luminescent efficiency of BaS-based phosphors. The U.S. Geological Survey and other regulatory bodies recommend ICP-AES for measuring barium content in various geological and environmental samples, highlighting its reliability for barium quantification. cdc.gov
| Analytical Target | Methodology | Typical Detection Limits | Key Considerations |
|---|---|---|---|
| Elemental impurities (minor to trace) | Sample digestion followed by solution analysis | µg/L (ppb) range cdc.gov | Robust for higher concentration impurities; spectral interferences from other elements must be corrected. |
| Major elements (Ba, S) | Analysis of digested and diluted samples | mg/L (ppm) range | Used to verify stoichiometry and overall composition. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Surface Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique utilized to investigate the surface chemistry of materials, including this compound (BaS). This method provides detailed information about the chemical bonds and functional groups present on the surface of BaS, as well as the nature of interactions with adsorbed molecules. By analyzing the vibrational spectra, researchers can identify surface species, understand reaction mechanisms at the solid-gas or solid-liquid interface, and characterize the effects of surface modifications.
In the context of this compound research, FTIR analysis can elucidate the nature of surface oxides or hydroxides that may form upon exposure to air and moisture. It is also instrumental in studying the adsorption of collectors, depressants, and other reagents used in mineral flotation processes, where understanding the surface interactions on sulfide minerals is crucial. unab.clscirp.org For instance, the adsorption of organic molecules onto sulfide mineral surfaces can be monitored by observing the appearance or shift of characteristic vibrational bands associated with the adsorbate. unab.cl
Research on various sulfide minerals, such as chalcopyrite, molybdenite, and pyrite, has demonstrated the utility of FTIR in characterizing the adsorption of complex organic molecules like humic acids, glucose, and proteins. unab.cl These studies reveal that the interaction mechanism can involve both chemical and physical linkages, which are discernible through the analysis of the FTIR spectra. unab.cl Although specific detailed research findings on this compound are limited, the principles derived from studies on other sulfide minerals are directly applicable.
The interaction of various functional groups with the BaS surface can be tracked by monitoring specific IR bands. For example, the adsorption of carboxylates can be followed by observing the symmetric and asymmetric stretching vibrations of the COO- group, while the presence of hydroxyl groups is identified by their characteristic O-H stretching and bending vibrations.
Below is a data table summarizing the typical FTIR vibrational frequencies for various functional groups that could be relevant for studying the surface interactions of this compound.
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Potential Application in BaS Surface Research |
| Hydroxyl | O-H stretch | 3200-3600 | Detection of surface hydroxylation or adsorbed water |
| Carbonyl | C=O stretch | 1650-1750 | Study of ketone, aldehyde, or carboxylic acid adsorption |
| Carboxylate | C=O asymmetric stretch | 1550-1610 | Investigation of carboxylate-based collector adsorption |
| Carboxylate | C=O symmetric stretch | 1400-1450 | Investigation of carboxylate-based collector adsorption |
| Amine | N-H stretch | 3300-3500 | Analysis of amine-based surfactant or ligand interaction |
| Amine | N-H bend | 1550-1650 | Analysis of amine-based surfactant or ligand interaction |
| Thiol | S-H stretch | 2550-2600 | Study of thiol-containing collectors or ligands |
| Sulfonate | S=O stretch | 1300-1350 | Characterization of sulfonate-based surfactant adsorption |
| Siloxane | Si-O-Si stretch | 1000-1100 | Analysis of surface modification with silane (B1218182) coupling agents |
The data presented in the table is based on established infrared spectroscopy correlation charts and its application to surface science. The specific wavenumbers for these functional groups can shift depending on their chemical environment and the nature of their interaction with the this compound surface, providing further insights into the bonding mechanism.
Mechanisms and Applications of Barium Sulfide in Advanced Materials
Luminescence Mechanisms in Barium Sulfide (B99878) Phosphors
Barium sulfide (BaS) serves as a host material for phosphors, which are substances that exhibit luminescence. The luminescent properties of BaS are not intrinsic but are activated by the introduction of specific dopants. The first synthesized phosphor was likely an impure this compound preparation. britannica.com The mechanisms behind this light emission are complex and involve electron traps and the specific electronic transitions of the dopant ions.
Electron Trap Mechanisms and Persistent Luminescence Models (e.g., Tunneling Model)
Persistent luminescence, also known as afterglow, is the phenomenon where a material continues to emit light for a noticeable period after the excitation source has been removed. mdpi.com This is a key feature of many this compound-based phosphors. The underlying mechanism involves the storage of excitation energy in "electron traps" within the crystal lattice of the host material. mdpi.com These traps are often associated with crystal defects, such as vacancies or interstitials, which create energy levels within the band gap of the BaS host. geoscienceworld.org
When the phosphor is excited, typically with higher-energy light like ultraviolet (UV) radiation, electrons are promoted from the valence band to the conduction band, leaving holes behind. researchgate.net These charge carriers can then be captured by the trap levels. The slow, gradual release of these trapped electrons, aided by thermal energy at room temperature, leads to their recombination with the luminescent centers (activator ions), resulting in the prolonged emission of light. mdpi.comresearchgate.net
One of the models used to explain this slow release of electrons is the Tunneling Model . In this model, instead of being thermally excited back to the conduction band, the trapped electron can directly recombine with a nearby activator ion through quantum tunneling. researchgate.netrsc.org The probability of tunneling is dependent on the distance between the trap and the activator. The afterglow decay is thus a result of the sum of many first-order decay processes with different rates, corresponding to the various trap-activator distances. mdpi.com Another proposed mechanism is the carrier transport model. rsc.org The complexity of the energy-level structures means there is no single unified model for the luminescence mechanism. rsc.org
The depth of the electron traps is a critical factor in determining the duration and intensity of the persistent luminescence. For efficient afterglow at room temperature, traps should be at an appropriate energy depth to allow for gradual thermal release. geoscienceworld.org Thermoluminescence (TL) studies are often used to characterize these trap levels. geoscienceworld.orgstoragenewsletter.com
Role of Rare Earth and Transition Metal Dopants (e.g., Eu²⁺, Sm³⁺, Ce³⁺, Cu⁺, Mn²⁺) in Luminescence Activation
The color and efficiency of the luminescence in this compound phosphors are determined by the specific dopants, or "activators," introduced into the BaS host lattice. nih.gov These dopants are typically rare earth or transition metal ions that substitute for Ba²⁺ ions in the crystal structure.
Europium (Eu²⁺): Doping with Eu²⁺ is common for producing visible light emission in sulfide phosphors. nih.gov In various sulfide hosts, Eu²⁺ can generate broad emission bands across the visible spectrum. nih.gov For instance, SrS:Eu²⁺ is known for its red emission, which is valuable for creating warm-white light-emitting diodes (LEDs). rsc.orghpstar.ac.cn The presence of co-dopants like Dy³⁺ or Nd³⁺ can significantly enhance the persistent luminescence of Eu²⁺-activated phosphors by creating more effective electron traps. researchgate.net
Samarium (Sm³⁺): Sm³⁺ ions can also act as activators. In some hosts, Sm³⁺ doping leads to characteristic line emissions. researchgate.net In materials like Sr₂MgSi₂O₇:Eu²⁺, co-doping with Sm³⁺ has been observed to decrease the duration of persistent luminescence, indicating its role in modifying the trap distribution. mdpi.com
Copper (Cu⁺): Copper was the activator in the first historically documented persistent phosphor, the "Bologna Stone," which was identified as BaS:Cu⁺. geoscienceworld.orgkyoto-u.ac.jp The luminescence is attributed to the 3d⁹4s¹ → 3d¹⁰ transition of the Cu⁺ ion. geoscienceworld.orgkyoto-u.ac.jp The persistent luminescence in BaS:Cu⁺ is often orange or red. geoscienceworld.orgelectrochem.org
Manganese (Mn²⁺): Mn²⁺ is a well-known activator that typically produces orange to red luminescence resulting from the forbidden ⁴T₁(⁴G) → ⁶A₁(⁶S) transition. rsc.orgresearchgate.net The exact emission color depends on the coordination environment of the Mn²⁺ ion within the host lattice. dbc.wroc.pl In some hosts, Mn²⁺ doping can create deep traps, making the material suitable for applications like optical data storage. storagenewsletter.com
The interaction between different dopants can be complex, involving energy transfer or the creation of new trap sites that alter the luminescent properties.
| Dopant | Typical Role | Emission Characteristics |
| Eu²⁺ | Activator | Broad bands across the visible spectrum, e.g., red in SrS. nih.govrsc.org |
| Sm³⁺ | Activator/Co-dopant | Characteristic line emissions; can modify trap distribution. mdpi.comresearchgate.net |
| Ce³⁺ | Activator/Sensitizer | Emission varies with host; can enhance other activators via energy transfer. nih.govrsc.orgresearchgate.net |
| Cu⁺ | Activator | Orange-red persistent luminescence in BaS. geoscienceworld.orgkyoto-u.ac.jp |
| Mn²⁺ | Activator | Orange-red emission; can create deep traps. storagenewsletter.comrsc.orgresearchgate.net |
Concentration Quenching Effects in Luminescent Materials
The brightness of a phosphor is not always proportional to the concentration of the activator dopant. Initially, as the activator concentration increases, the luminescence intensity increases. However, beyond an optimal concentration, the intensity starts to decrease. This phenomenon is known as concentration quenching . scirp.org
Concentration quenching occurs because at high concentrations, the activator ions are closer to each other. This proximity increases the probability of non-radiative energy transfer between adjacent activator ions. An excited activator ion, instead of emitting a photon, can transfer its energy to a nearby identical ion. This energy can then migrate through the lattice from one activator to another until it is lost at a "killer site" or a crystal defect, where it is converted into heat (phonons) rather than light.
The critical distance for energy transfer, below which quenching becomes significant, depends on the nature of the interaction between the ions (e.g., dipole-dipole, dipole-quadrupole, or exchange interaction). Therefore, for every phosphor system, there is an optimal dopant concentration that maximizes the luminescent output. For example, in Ba₂ZnS₃:Mn²⁺ phosphors, the highest luminescent intensity was observed at a dopant concentration of 0.5 mol%. researchgate.net Similarly, in manganese-doped zinc phosphate (B84403) glass, the best luminescent properties were found at a concentration of 13 atomic percent of Mn, with higher concentrations leading to quenching. scirp.org
This compound in Optoelectronic Technologies
This compound and related compounds have garnered attention for their potential in various optoelectronic applications, primarily due to their wide bandgap and favorable optical properties. sputtertargets.netsci-hub.se Thin films of BaS are of particular interest for creating functional devices. sputtertargets.netsci-hub.se
Applications in Light-Emitting Diodes (LEDs)
This compound-based materials are considered for use in light-emitting diodes (LEDs). sputtertargets.netresearchgate.netscirp.org One of the main applications is as a phosphor material for phosphor-converted LEDs (pc-LEDs), which are the most common type of white LEDs. In a typical pc-LED, a blue LED chip excites a phosphor (or a mixture of phosphors), which absorbs some of the blue light and re-emits it at longer wavelengths (e.g., yellow, green, or red). nih.gov The combination of the remaining blue light from the chip and the light emitted from the phosphor produces white light.
Sulfide phosphors, including those based on BaS and more commonly SrS and CaS, are particularly valuable because they can be doped to produce efficient red emission. nih.gov For instance, Eu²⁺-doped sulfides can provide the broad red emission band that is often lacking in oxide-based phosphors, which is crucial for developing warm-white LEDs with a high color rendering index (CRI). nih.govhpstar.ac.cn BaS thin films themselves can be used as the active, light-emitting layers in LEDs, where the application of an electric current causes the emission of light. sputtertargets.net Furthermore, barium sulfate (B86663) (BaSO₄), a related compound, is used as a scattering material in LED packages to improve the uniformity of the color temperature of the emitted white light. inoe.ro
Potential in Laser Diodes and Optoelectronic Devices
This compound has been considered for applications in laser diodes (LDs) and other optoelectronic devices due to its large bandgap. sci-hub.seresearchgate.netscirp.org While direct applications in the active region of laser diodes are less common, related barium compounds see use in laser systems. For example, barium sulfate is used as a highly reflective, diffusing material to coat the pumping chambers of solid-state lasers, which enhances the pumping efficiency by reflecting light from the flashlamps onto the laser rod. google.comquantel-laser.com
The broader family of barium chalcogenides, including BaS, is being explored for a range of optoelectronic devices. sci-hub.se BaS thin films are being investigated for use in photodetectors, where they absorb light and convert it into an electrical signal. sputtertargets.net Additionally, ternary compounds like BaCu₂S₂ show promise as p-type transparent conductors, which are essential components for various transparent electronic devices and could improve the efficiency of thin-film solar cells. acs.orgresearchgate.net The unique optical and electronic properties of this compound thin films make them a versatile material for advancing current optoelectronic technologies. sputtertargets.netiosrjournals.org
Integration in Photovoltaic Systems and Solar Cells
This compound and its derivatives are gaining attention in the field of photovoltaics for their potential to enhance the efficiency and stability of solar cells.
This compound thin films are being explored for their use in solar cell applications. sputtertargets.net Their wide bandgap and high absorption coefficient make them suitable for converting sunlight into electrical energy. sputtertargets.net When used as the active layer in a solar cell, BaS absorbs photons from sunlight, which generates electron-hole pairs. These charge carriers are then separated and collected to produce an electric current. sputtertargets.net Research has indicated that BaS thin films have the potential to achieve high efficiency in solar cells, positioning them as a possible alternative to conventional materials like silicon. sputtertargets.net The optical properties of BaS thin films, such as a high refractive index (ranging from 1.132 to 2.205) and a band gap energy of 1.25-1.35eV, make them good candidates for photovoltaic devices. iosrjournals.org
In addition to its direct use, this compound serves as a buffer layer in certain solar cell designs. A study by researchers at the Autonomous University of Querétaro proposed using BaS as a non-toxic alternative to cadmium sulfide (CdS) in thin-film solar cells with a silver, barium, titanium, and selenium (Ag2BaTiSe4) absorber. pv-magazine.com Simulations showed that a solar cell with a BaS buffer layer could achieve a power conversion efficiency of 20.87%, which could potentially be increased to 30.23% by fine-tuning other parameters. pv-magazine.com
Furthermore, ternary compounds derived from this compound, such as barium tin sulfide (Ba-Sn-S), are being investigated for their optoelectronic properties. lbl.gov These materials are considered promising candidates for solar energy harvesting applications. lbl.govrsc.org
Use in Sensor Technologies
The unique properties of this compound thin films make them suitable for various sensor applications. sputtertargets.net
One significant application is in gas sensing. This compound thin films exhibit high sensitivity to gases like hydrogen sulfide (H2S). sputtertargets.net The electrical resistance of the BaS film changes upon exposure to H2S, and this change can be accurately measured to determine the gas concentration. This characteristic makes BaS thin films valuable for industrial and environmental monitoring. sputtertargets.net
This compound thin films can also be employed as humidity sensors. The films absorb moisture from the surrounding environment, leading to a change in their electrical properties. This variation can be measured to determine the level of humidity, making them useful in a range of environmental and industrial settings. sputtertargets.net While direct sensor applications using pure this compound are an area of interest, much of the current practical sensor technology involving barium focuses on detecting barium ions or barium-containing compounds. For instance, real-time sensors have been developed to measure barium (Ba2+) ions in saline waters to prevent the formation of barium sulfate scale in industrial processes. saltworkstech.com
This compound in Thermoelectric Materials Research
This compound is also a subject of investigation in the field of thermoelectric materials. The thermoelectric effect involves the conversion of temperature differences into electric voltage and vice versa. The efficiency of a thermoelectric material is related to its Seebeck coefficient, electrical conductivity, and thermal conductivity.
Research has shown that pure this compound has a thermoelectric power of 2.5 mV per degree between 970°K and 1270°K, with the warmer electrode consistently being positive. aip.orgresearchgate.net The electrical conductivity of BaS can vary significantly depending on its activation and density. aip.org For instance, at 1000°K, the specific conductivity of a compressed pill of BaS was measured to be 10⁻⁵ ohm⁻¹ cm⁻¹. aip.org
The combination of this compound with other sulfides is also being explored. An equimolar mixture of this compound and strontium sulfide (SrS) has been found to have a work function of 2.6 eV, with X-ray analysis indicating the formation of a solid solution. aip.org The study of binary systems, such as BaS-Cu₂S, is considered important for developing new thermoelectric materials. mit.edu The investigation into the barium tin sulfide (Ba-Sn-S) ternary phase space also points to potential candidates for thermoelectric applications. lbl.gov
This compound as a Precursor for Functional Materials
This compound is a crucial starting material for the synthesis of other functional barium compounds, which have a wide range of industrial and technological applications. wikipedia.orgnih.gov
Barium carbonate (BaCO₃) is commercially produced from this compound. wikipedia.org The most common method involves treating an aqueous solution of this compound with carbon dioxide at temperatures between 40 and 90 °C. wikipedia.org The chemical reaction is as follows:
BaS + CO₂ + H₂O → BaCO₃ + H₂S theasengineers.com
This process yields finely-divided barium carbonate suitable for applications such as preventing scum in structural clay products. google.com Barium carbonate, in turn, is a precursor for a variety of other barium compounds. For example, it is used to produce electroceramics like capacitors and thermistors, where it enhances the material's dielectric properties. theasengineers.com It also serves as a raw material for producing barium titanate (BaTiO₃) and other ferrites. wikipedia.orgatamanchemicals.com
Other important barium derivatives synthesized from barium carbonate include:
Barium Sulfate (BaSO₄): Produced by reacting barium carbonate with sulfuric acid. theasengineers.com
Barium Nitrate (Ba(NO₃)₂): Used in pyrotechnics. theasengineers.com
Barium Chloride (BaCl₂): Used in water treatment and as a precursor to other barium compounds. theasengineers.com
This compound is a key precursor for the synthesis of barium zirconium sulfide (BaZrS₃), an emerging chalcogenide perovskite material with significant potential for optoelectronic applications. nanoge.orgpv-magazine.com BaZrS₃ is non-toxic and composed of earth-abundant elements, making it an attractive alternative to lead-halide perovskites. techbriefs.compv-magazine.com
The synthesis of BaZrS₃ thin films often involves a two-step process where a precursor containing barium and zirconium is deposited and then sulfurized. pv-magazine.comresearchgate.net One common method is the sulfurization of barium zirconium oxide (BaZrO₃) at high temperatures (between 900°C and 1050°C) using gases like hydrogen sulfide (H₂S) or carbon disulfide (CS₂). researchgate.net Researchers have also demonstrated the synthesis of BaZrS₃ from stacked layers of BaS and zirconium, annealed at high temperatures with the addition of elemental sulfur. researchgate.net
Recent advancements have focused on lowering the synthesis temperature. A novel solid-state synthesis route has been developed that achieves an 85% conversion to BaS from barium hydroxide (B78521) and elemental sulfur at a significantly lower temperature of 500°C. nanoge.org This more sustainable method for producing BaS could facilitate the wider production of BaZrS₃. nanoge.org
BaZrS₃ thin films exhibit exceptionally strong light absorption and good charge transport, making them highly efficient for converting sunlight into electricity in photovoltaic devices. techbriefs.comfuturity.org Experimental results suggest that BaZrS₃ films could be much more efficient than traditional silicon-based materials of the same thickness. futurity.org The material has an optimal band gap of around 1.40 eV to 1.8 eV, which is suitable for single-junction solar cells and other optoelectronic applications like LEDs. pv-magazine.comrsc.org
Future Research Directions and Emerging Areas in Barium Sulfide Science
Exploration of New Polymorphs and High-Pressure Behaviors
Under normal conditions, barium sulfide (B99878) crystallizes in a rock-salt (NaCl-type) structure. However, under high pressure, it undergoes a phase transition to a cesium chloride (CsCl-type) structure. researcher.liferesearchgate.netnih.govacs.org Recent computational studies, utilizing Density Functional Theory (DFT), have predicted the existence of several other metastable polymorphs that have not yet been observed experimentally. researcher.liferesearchgate.netnih.gov These theoretical investigations are crucial as they open up new possibilities for synthesizing BaS with novel properties. researchgate.netnih.gov
The study of BaS under extreme pressure, up to 100 GPa, has been a significant area of research. researchgate.netscispace.com These studies investigate structural changes, volume effects, and the relationship between the material's structure and its properties. researchgate.netscispace.com By simulating the effects of high pressure, researchers can explore the band gap engineering of known and predicted BaS phases, which is critical for designing new materials for optical and electrical technologies. researchgate.netscispace.com The mechanical properties of these different phases, such as their ductility, brittleness, and hardness, are also being investigated to understand their potential applications in ceramics and other structural materials. researchgate.netscispace.com
Table 1: Known and Predicted Polymorphs of Barium Sulfide
| Polymorph | Crystal Structure | Conditions |
|---|---|---|
| Rock Salt (B1) | NaCl-type | Normal pressure researchgate.netscispace.com |
| Cesium Chloride (B2) | CsCl-type | High pressure (>6 GPa) scispace.com |
| TlI phase | - | Suggested to occur during NaCl to CsCl transition scispace.com |
| 5-5 type | - | Predicted scispace.com |
| NiAs type | - | Predicted scispace.com |
| Sphalerite (ZnS) | ZnS-type | Predicted researchgate.net |
| Tungsten Carbide | - | Predicted researchgate.net |
Advanced Doping Strategies for Tailored Electronic and Optical Properties
Doping, the intentional introduction of impurities into a material, is a powerful technique to modify the electronic and optical properties of semiconductors. mdpi.com In the context of this compound, researchers are exploring various doping strategies to tailor its characteristics for specific applications. For instance, doping BaS with elements like silicon (Si) has been shown to control the bandgap of the material. researchgate.net First-principles calculations based on DFT have revealed that varying the concentration of silicon can reduce the bandgap of BaS, making it a promising material for advanced optoelectronic and solar cell applications. researchgate.net
The choice of dopant and its concentration can significantly influence the material's properties. For example, doping with vanadium (V) has been investigated for its potential to introduce ferromagnetic properties in BaS. researchgate.net Similarly, co-doping with multiple elements is being explored as a strategy to further enhance the material's performance by creating synergistic effects. mdpi.com These advanced doping strategies aim to modify the electronic structure, enhance light absorption, and improve charge separation and transport, which are crucial for applications in photocatalysis and other optoelectronic devices. mdpi.com
Nanostructure Engineering and Quantum Confinement Effects
The properties of materials can change dramatically when their size is reduced to the nanoscale. This is due to quantum confinement effects, where the motion of electrons is restricted in one or more dimensions, leading to quantized energy levels. rsc.orgroyalsocietypublishing.org In the case of this compound, researchers are actively investigating the synthesis and properties of its nanostructures, such as nanoparticles and quantum dots. researchgate.netmdpi.com
The synthesis of BaS nanostructures allows for the tuning of their optical and electronic properties by controlling their size and shape. rsc.org For example, the energy band gap of bismuth-doped BaS nanopowder has been observed to be blue-shifted compared to its bulk counterpart, a direct consequence of quantum confinement. researchgate.net This ability to engineer the band gap is highly desirable for applications in light-emitting diodes and other optoelectronic devices. royalsocietypublishing.org Furthermore, the high surface-to-volume ratio of nanostructures makes them particularly suitable for applications in catalysis and sensing. mdpi.com The study of BaS nanoclusters using computational methods like DFT helps in understanding their structural stability and electronic properties, providing insights for synthesizing structures with desired functionalities. researchgate.net
Interfacial Chemistry and Surface Modification for Enhanced Performance
The performance of this compound in various applications is often dictated by its surface properties and its interaction with the surrounding environment. researchgate.netscirp.org Surface modification is a key strategy to improve the performance of BaS-based materials by altering their surface chemistry. researchgate.netscirp.org For instance, in polymer composites, the hydrophilic surface of barium sulfate (B86663) (a related compound often used as a filler) can lead to poor dispersion in a hydrophobic polymer matrix, negatively impacting the mechanical properties of the material. researchgate.netscirp.org To address this, researchers are investigating various surface modification techniques to enhance the compatibility between the filler and the polymer matrix. researchgate.netscirp.org
The grafting of organic molecules onto the surface of barium-based particles is a common approach to modify their surface properties. scirp.org Studies have explored the use of different anchoring groups, such as carboxylic acids and phosphoric acids, to functionalize the surface and improve the interfacial adhesion between the filler and the polymer. scirp.org In other applications, such as in solid oxide fuel cells (SOFCs), surface modification through infiltration of nanoparticles can significantly enhance the cathode performance. osti.gov The modification of the interface chemistry, for example by introducing ceria nanoparticles, can lead to improved stability and performance of the electrodes. osti.gov
Computational Design and Predictive Modeling of Novel this compound Materials
Computational materials science has become an indispensable tool in the discovery and design of new materials. lbl.govbcmaterials.net By using advanced computational techniques like Density Functional Theory (DFT) and machine learning, researchers can predict the properties of materials before they are synthesized in the laboratory, significantly accelerating the pace of materials discovery. lbl.govacs.orgeuropean-mrs.com In the field of this compound research, computational modeling plays a crucial role in predicting new polymorphs, understanding their high-pressure behavior, and designing novel materials with tailored properties. researcher.liferesearchgate.net
High-throughput calculations and data-mining algorithms are being used to screen vast chemical spaces for new materials with desired functionalities. lbl.goveuropean-mrs.com The Materials Project, for example, provides a large database of computed material properties that can be used to guide experimental research. lbl.gov For this compound, computational studies are being used to investigate the effects of doping, predict the stability of different crystal structures, and understand the electronic and optical properties of new material compositions. researchgate.net These predictive models not only guide the synthesis of new materials but also provide a deeper understanding of the fundamental relationships between the structure, composition, and properties of this compound and its derivatives. acs.org
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | BaS |
| Barium Sulfate | BaSO₄ |
| Barium Hydroxide (B78521) | Ba(OH)₂ |
| Barium Zirconium Sulfide | BaZrS₃ |
| Barium Chloride | BaCl₂ |
| Barium Carbonate | BaCO₃ |
| Cadmium Sulfide | CdS |
| Cesium Chloride | CsCl |
| Ceria | CeO₂ |
| Lead Sulfide | PbS |
| Aluminum Nitride | AlN |
| Gallium Oxide | Ga₂O₃ |
| Nickel Arsenide | NiAs |
| Sodium Chloride | NaCl |
| Silicon | Si |
| Tin Oxide | SnO₂ |
| Titanium Dioxide | TiO₂ |
| Vanadium | V |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing high-purity Barium Sulfide (BaS) in laboratory settings?
- Methodological Answer : this compound is typically synthesized via carbothermal reduction of barium sulfate (BaSO₄) at 1000–1200°C under inert gas flow. Key steps include:
- Precise stoichiometric mixing of BaSO₄ with carbon (e.g., graphite) to minimize impurities.
- Characterization via X-ray diffraction (XRD) to confirm phase purity and thermogravimetric analysis (TGA) to monitor reaction progress .
- Post-synthesis quenching in an oxygen-free environment to prevent oxidation to BaSO₄.
Q. How can researchers mitigate risks associated with this compound’s toxicity during experimental handling?
- Methodological Answer :
- Exposure Control : Use fume hoods and personal protective equipment (PPE) to limit inhalation/contact. BaS is classified as acutely toxic (Category 1) and may release H₂S upon hydrolysis .
- Waste Management : Neutralize aqueous waste with oxidizing agents (e.g., hydrogen peroxide) to convert sulfides to sulfates, reducing environmental toxicity .
- Documentation : Adhere to OSHA and RCRA guidelines for hazardous material disposal, including proper labeling and compliance with 40 CFR 261.20-24 regulations .
Q. What analytical techniques are recommended for characterizing BaS crystallinity and composition?
- Methodological Answer :
- XRD : Confirms crystal structure and identifies impurities (e.g., residual BaSO₄).
- SEM/EDS : Provides surface morphology and elemental composition.
- ICP-MS : Quantifies trace metal impurities (e.g., Sr, Ca) that affect catalytic properties.
- FTIR : Detects sulfide vs. sulfate vibrational modes to assess oxidation .
Advanced Research Questions
Q. How can computational modeling optimize BaS-based photocatalysts for energy applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict bandgap tuning via doping (e.g., transition metals) or defect engineering.
- Molecular Dynamics (MD) : Simulate thermal stability and ion migration in BaS-based materials.
- Validation : Cross-reference computational results with experimental UV-Vis spectroscopy and photoluminescence data .
Q. What strategies resolve contradictions in reported toxicity data for BaS across studies?
- Methodological Answer :
- Systematic Review : Aggregate data from IARC, NTP, and OSHA classifications. Note that BaS is classified as a potential carcinogen only at ≥0.1% concentration .
- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test) to clarify mutagenicity thresholds.
- Environmental Fate Analysis : Assess BaS hydrolysis kinetics under varying pH and temperature to model H₂S release profiles .
Q. How can researchers design experiments to study BaS’s environmental persistence and soil mobility?
- Methodological Answer :
- Leaching Tests : Use column experiments with synthetic rainwater to measure sulfate formation and Ba²⁺ migration.
- Microcosm Studies : Evaluate microbial degradation of BaS in soil matrices under aerobic/anaerobic conditions.
- Data Reconciliation : Compare results with natural sulfur cycle models, noting that BaS converts to inert BaSO₄ in most environments .
Data Contradiction & Reproducibility
Q. Why do synthesis methods for BaS yield inconsistent purity levels, and how can reproducibility be improved?
- Methodological Answer :
- Variable Identification : Track oxygen contamination during synthesis (common in non-inert setups).
- Interlab Comparisons : Share raw XRD/TGA data via open-access platforms to benchmark protocols.
- Standardization : Adopt ASTM guidelines for carbothermal reduction parameters (e.g., heating rate, particle size) .
Q. How should researchers address discrepancies in BaS’s reported bandgap values for optoelectronic applications?
- Methodological Answer :
- Defect Analysis : Use positron annihilation spectroscopy to identify sulfur vacancies affecting electronic properties.
- Surface Passivation : Apply protective coatings (e.g., Al₂O₃) during optical measurements to prevent surface oxidation.
- Collaborative Validation : Partner with synchrotron facilities for high-resolution XPS to quantify surface vs. bulk composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
